1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, featuring both bromoethoxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol in the presence of a base, followed by the introduction of the trifluoromethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include azido, thiocyano, and amino derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include ethoxy derivatives and other reduced forms.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular proteins or enzymes, affecting their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as an inhibitor or modulator of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-(trifluoromethoxy)benzene
- 1-(2-Bromoethoxy)-3-(trifluoromethoxy)benzene
- 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
Uniqueness
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromoethoxy and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESONWISJWXHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102793-81-7 | |
Record name | 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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